molecular formula C9H14F2O2 B2850757 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid CAS No. 2230802-76-1

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B2850757
CAS No.: 2230802-76-1
M. Wt: 192.206
InChI Key: BNLQOHVSMASOCW-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexane ring, with a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid typically involves the fluorination of a suitable precursor, such as 2,2-dimethylcyclohexane-1-carboxylic acid. The fluorination process can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and metabolic studies.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclohexane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties.

    5,5-Dichloro-2,2-dimethylcyclohexane-1-carboxylic acid: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

    5,5-Difluoro-2,2-dimethylcyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it valuable in various research applications.

Properties

IUPAC Name

5,5-difluoro-2,2-dimethylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-8(2)3-4-9(10,11)5-6(8)7(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLQOHVSMASOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1C(=O)O)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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